tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate

Description

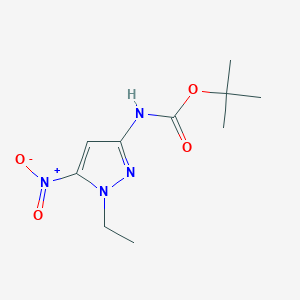

tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is a pyrazole-derived compound featuring a tert-butyl carbamate group at the 3-position, an ethyl substituent at the 1-position, and a nitro group at the 5-position of the pyrazole ring. This structural motif is significant in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or bioactive molecules. The tert-butyl carbamate group enhances stability and modulates solubility, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in further derivatization .

Properties

Molecular Formula |

C10H16N4O4 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

tert-butyl N-(1-ethyl-5-nitropyrazol-3-yl)carbamate |

InChI |

InChI=1S/C10H16N4O4/c1-5-13-8(14(16)17)6-7(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15) |

InChI Key |

NEEWBGUKSKIOGU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-ethyl-5-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

- Dissolve 1-ethyl-5-nitro-1H-pyrazole in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 1-ethyl-5-amino-1H-pyrazol-3-yl)carbamate.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated to biomolecules for labeling and detection purposes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its pyrazole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to compounds with various therapeutic activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Effects : Increasing alkyl chain length (methyl → ethyl → butyl) enhances lipophilicity, impacting membrane permeability and metabolic stability. The butyl analog (284.31 g/mol) has a higher predicted boiling point (366.3°C) compared to smaller analogs .

- Nitro Position: The 5-nitro group in the target compound vs.

Physical and Chemical Properties

- Solubility : The methyl analog () exhibits higher aqueous solubility due to reduced hydrophobicity. The butyl analog’s density (1.24 g/cm³) suggests compact molecular packing .

- pKa : Predicted pKa for the butyl analog is 12.38 ± 0.70, indicating moderate basicity influenced by the nitro group’s electron-withdrawing effects .

- Stability : The 5-nitro group in the target compound may confer greater thermal stability compared to 3-nitro isomers, which are more prone to decomposition under acidic conditions .

Biological Activity

Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 256.26 g/mol. The compound features a tert-butyl group, a nitro-substituted pyrazole moiety, and a carbamate functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent introduction of the tert-butyl and nitro groups. Common synthetic routes include:

- Formation of Pyrazole : Reaction between appropriate hydrazine derivatives and carbonyl compounds.

- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

- Carbamate Formation : Reaction with isocyanates to form the carbamate functional group.

These steps allow for precise control over the functional groups present in the final compound, enhancing its potential for further functionalization.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with enzymes or receptors, potentially leading to inhibition or modulation of their activities.

- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding and π–π interactions with biological targets, influencing their function.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

Anticancer Properties

Studies have demonstrated that compounds containing pyrazole structures can exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 |

| HepG2 (Liver) | 4.98 - 14.65 |

These compounds have been observed to induce apoptosis and inhibit microtubule assembly, suggesting their potential as microtubule-destabilizing agents .

Antibacterial and Antifungal Activity

This compound has also been investigated for its antibacterial and antifungal properties. Its structural similarity to known antimicrobial agents allows it to act as an intermediate in the synthesis of new pharmaceuticals targeting bacterial and fungal infections.

Case Studies

Several case studies have illustrated the biological effects of pyrazole derivatives similar to this compound:

- Microtubule Destabilization : In vitro studies showed that certain pyrazole derivatives caused significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as therapeutic agents in cancer treatment.

- Enzyme Inhibition : Research indicated that these compounds could effectively inhibit specific enzymes involved in cancer proliferation, such as topoisomerase II and EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.